Phenylsuccinic acid

Descripción general

Descripción

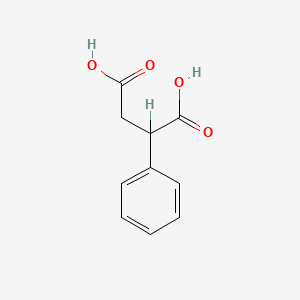

Phenylsuccinic acid, with the chemical formula C10H10O4, is an organic compound that belongs to the class of aromatic carboxylic acids. It is a white crystalline solid that is soluble in hot water and polar organic solvents such as alcohols and ethers. This compound is known for its chiral properties and is often used as an intermediate in the synthesis of various organic compounds and drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenylsuccinic acid can be synthesized through several methods. One common method involves the oxidation of phenyl ethyl ketone using an oxidizing agent such as lead nitrate . Another method involves the condensation of phenylacetate and chloracetate in the presence of a phase transfer catalyst to synthesize this compound diester, followed by catalytic hydrolysis to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of ethyl β-phenyl-β-cyanopropionate. This process involves the reaction of diethyl benzalmalonate with potassium cyanide, followed by hydrolysis with concentrated hydrochloric acid .

Análisis De Reacciones Químicas

Acid-Base Reactions and Salt Formation

-

Reaction with Bases: Phenylsuccinic acid can react with bases to form salts. For example, it reacts with (-)-proline, a naturally occurring amino acid, to form diastereomeric salts, which is crucial in resolving enantiomers of this compound . The success of this reaction depends on (-)-proline reacting preferentially with (+)-phenylsuccinic acid to form and precipitate its bis proline salt .

-

Neutralization: When a bis salt of proline and this compound reacts with hydrochloric acid (HCl), it produces free this compound and proline hydrochloride . This occurs because HCl is a stronger acid than this compound .

Enantiomeric Resolution

-

Diastereomeric Salt Formation: this compound exists as enantiomers, which can be difficult to separate due to their identical physical properties . To resolve this, a racemic mixture of this compound is reacted with a chiral resolving agent like (-)-proline . This reaction results in the formation of diastereomeric salts, which have different physical properties and can be separated by techniques like filtration due to differing solubilities .

-

Acidification: After separating the diastereomeric salts, the individual enantiomers of this compound can be recovered by acidification of the corresponding salts .

Derivatization and Modification

-

Hyaluronic Acid Modification: this compound can be used to modify hyaluronic acid (HA), resulting in new biomedical properties . For example, hyaluronic acid can be derivatized with the anhydride form of this compound. The resulting HA-PheSA demonstrates enhanced skin penetration, stronger binding to the skin, and the ability to blend with hydrophobic materials .

-

Scavenging of Singlet Oxygen: Studies have shown that this compound derivatized hyaluronic acid acts as a scavenger of singlet oxygen, which may protect tissues and organs against reactive oxygen species damage .

Preparation Method

-

Reaction of phenylacetate and chloroacetate: this compound can be prepared through the reaction of phenylacetate and chloroacetate compounds in methyl tertiary butyl ether in the presence of NaOH and a phase transfer catalyst . The resulting this compound diester compound is then hydrolyzed using esterase, followed by acidification to yield this compound .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Phenylsuccinic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Notably, it is utilized in the production of N-Jia Ji – α-phenyl succinimide, which is relevant in medicinal chemistry for its chiral properties.

Chiral Separation Techniques

A prominent application of this compound is in the chiral separation of enantiomers. The use of multi-stage centrifugal extraction techniques has been developed to enhance the efficiency of separating this compound enantiomers. This method employs water-soluble beta-cyclodextrin to improve mass transfer rates during the extraction process, leading to higher purity enantiomers suitable for pharmaceutical applications .

| Method | Efficiency | Notes |

|---|---|---|

| Multi-stage Centrifugal Extraction | High | Utilizes beta-cyclodextrin for enhanced separation |

| Crystallization | Moderate | Traditional method but less efficient than extraction |

Organic Synthesis

This compound is extensively used in organic synthesis as a building block for various chemical reactions. Its derivatives are involved in synthesizing complex organic molecules and polymers.

Synthesis of Complex Molecules

Research indicates that this compound can be reacted with substituted anilines under microwave irradiation to yield new compounds with potential biological activity. This method highlights the compound's versatility in forming diverse chemical structures .

| Reaction Type | Product | Conditions |

|---|---|---|

| Microwave-assisted synthesis | Various substituted products | Solvent-free conditions |

Neuroprotective Effects

Phenylsuccinate, a derivative of this compound, has been studied for its neuroprotective effects, particularly under anoxic conditions. It acts as an inhibitor of cytosolic glutamate formation from glutamine, thereby preventing cell death in neuronal cultures. This property is crucial for developing treatments for neurodegenerative diseases .

| Condition | Effect | Mechanism |

|---|---|---|

| Anoxic conditions | Neuroprotection | Inhibition of glutamate formation |

Material Science

In material science, this compound derivatives are explored for their potential applications in creating new materials with specific properties.

Polymer Applications

Research has indicated that this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. These modifications are essential for developing advanced materials used in various industrial applications .

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polymer composites | Mechanical strength | Construction, automotive |

Case Study 1: Chiral Separation

A study demonstrated the successful resolution of racemic this compound using a bis proline salt method in undergraduate laboratories. This approach not only provided high yields but also served as an educational tool for teaching crystallization techniques .

Case Study 2: Neuroprotection

Another study highlighted the role of phenylsuccinate in protecting cerebellar granule neurons from anoxic damage. The results indicated a significant reduction in lactate dehydrogenase release, showcasing its potential therapeutic benefits .

Mecanismo De Acción

The mechanism of action of phenylsuccinic acid involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The chiral nature of this compound allows it to interact with specific enzymes and receptors, influencing their activity and function .

Comparación Con Compuestos Similares

Phenylsuccinic acid can be compared with other similar compounds such as:

Succinic acid: Unlike this compound, succinic acid lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.

Phenylmalonic acid: This compound has an additional carboxyl group compared to this compound, making it more acidic and reactive in condensation reactions.

Phenylbutyric acid: This compound is a reduced form of this compound and lacks the carboxyl group, making it less acidic and more hydrophobic.

This compound is unique due to its chiral properties and its ability to act as an intermediate in the synthesis of various organic compounds and drugs .

Actividad Biológica

Phenylsuccinic acid (PSA), a derivative of succinic acid, has garnered attention in various biological and chemical research fields due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its two carboxylic acid groups attached to a succinic backbone, with a phenyl group substituent. Its chemical formula is . The compound exists in two enantiomeric forms: (R)-(-)-phenylsuccinic acid and (S)-(+)-phenylsuccinic acid, which exhibit different biological activities due to their stereochemistry.

| Property | Value |

|---|---|

| Molecular Weight | 194.19 g/mol |

| Melting Point | 108-110 °C |

| Solubility | Soluble in water |

| pKa | 3.54 - 4.13 |

Enzyme Interactions

This compound serves as a model compound for studying enzyme-substrate interactions. It has been shown to inhibit certain enzymes, such as carboxypeptidase A, by binding to the active site through its carboxyl groups. This interaction is crucial for understanding the biochemical pathways involving succinic acid derivatives .

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study tested various imides derived from this compound for their ability to prevent seizures in mice. The results demonstrated that specific substitutions on the phenyl ring enhanced the anticonvulsant activity .

Case Study: Anticonvulsant Testing

- Objective: Evaluate the anticonvulsant activity of this compound derivatives.

- Method: Administered orally to mice at doses of 200 mg/kg, followed by metrazol injection.

- Findings: Compounds with halogen substitutions showed significant activity compared to controls.

Applications in Medicine and Industry

This compound is being explored for its potential as a pharmaceutical intermediate and in drug development. Its ability to act as a chiral building block is particularly valuable in asymmetric synthesis, which is essential for producing enantiomerically pure compounds used in pharmaceuticals .

Industrial Uses

- Polymer Production: Used in synthesizing polymers and resins.

- Chiral Resolution: Employed in classical resolution techniques for pharmaceuticals .

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with its structural analogs:

| Compound | Biological Activity | Notes |

|---|---|---|

| Benzylsuccinic Acid | Potent inhibitor of carboxypeptidase A | Binds at active site |

| Phenylfumaric Acid | Similar structure, different activity | Involved in Krebs cycle |

| Racemic this compound | Variable activity based on stereoisomers | Stereospecific degradation |

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Enantioseparation Techniques: High-speed counter-current chromatography has been successfully applied to separate enantiomers of this compound, demonstrating its utility in chiral resolution processes .

- Electrolytic Dissociation Studies: Research into the electrolytic dissociation of aryl derivatives indicates that this compound exhibits distinct pKa values, influencing its behavior in biological systems .

- Stereospecific Degradation: Studies show that actinomycetes can selectively degrade racemic phenylsuccinate, indicating potential ecological roles for this compound .

Propiedades

IUPAC Name |

2-phenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFFZQQWIZURIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883518 | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-51-8, 4036-30-0 | |

| Record name | Phenylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylsuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Phenylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004036300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Phenylsuccinic acid has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. [, , , ]

A: Researchers commonly employ Fourier transform infrared (FT-IR) and Raman spectroscopy, along with nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. These techniques help identify functional groups and analyze the compound's structure. [, , , , , ]

A: Yes, the presence of the phenyl group significantly influences the properties of this compound. For instance, incorporating this compound into poly(butylene succinate) alters its thermal properties and crystallization behavior. The glass transition temperature increases, while the melting point decreases. []

A: Yes, this compound forms solvates with various solvents. Researchers have identified solvates with 2-propanol and dioxane. The (RS)-Phenylsuccinic acid - 2-propanol solvate exhibits a transition temperature of 16.5 °C, where it converts to the unsolvated form. []

A: this compound exists as two enantiomers (R and S). Separating these enantiomers is crucial because they may exhibit different biological activities. Obtaining enantiomerically pure forms is vital for pharmaceutical and other applications. [, , , , ]

ANone: Several methods are employed for enantioseparation, including:

- Resolution by salt formation: This classical method utilizes a chiral resolving agent like (-)-proline to form diastereomeric salts with different solubilities, allowing separation. [, ]

- Biphasic recognition chiral extraction (BRCE): This technique uses two immiscible phases, each containing a different chiral selector. The enantiomers partition differently between the phases based on their affinities for the selectors. Researchers have successfully used hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous phase and L-isobutyl tartrate (L-IBTA) in the organic phase for this compound enantioseparation. [, , ]

- High-speed countercurrent chromatography (HSCCC): This method also employs a biphasic system with chiral selectors in each phase. The high speed and countercurrent flow enhance the separation efficiency. []

- High-performance liquid chromatography (HPLC): Chiral stationary phases or chiral mobile phase additives enable the separation of enantiomers based on their differential interactions with the stationary phase. [, ]

ANone: Several parameters impact the separation efficiency, including:

- Type and concentration of chiral selectors: The choice of selectors and their concentrations directly affect the enantiorecognition and separation. [, , ]

- pH of the aqueous phase: The pH can influence the ionization state of the enantiomers and selectors, impacting their interactions and partitioning. [, ]

- Temperature: Temperature affects the kinetics of the separation process and the stability of the complexes formed between enantiomers and selectors. [, ]

A: Yes, this compound serves as a versatile ligand in the synthesis of coordination polymers. It can bridge metal ions, leading to various architectures. The phenyl group in its structure can further contribute to the framework stability through π-π interactions. [, , ]

ANone: These coordination polymers exhibit potential in areas like:

- Photoluminescent materials: The incorporation of lanthanide ions with this compound can yield materials with luminescent properties. []

ANone: Computational methods, like density functional theory (DFT), aid in:

- Predicting molecular geometry: Calculating the optimized geometry of this compound and its complexes. []

- Analyzing vibrational spectra: Simulating IR and Raman spectra to assist in the interpretation of experimental data and understand vibrational modes. [, ]

- Investigating intermolecular interactions: Studying the hydrogen bonding patterns and other non-covalent interactions in this compound crystals and complexes. [, ]

A: While limited data is available on the biodegradation of this compound itself, it's worth noting that some studies have investigated the biodegradability of polymers containing this compound units, such as poly(butylene succinate-co-butylene phenylsuccinate). These studies suggest that the incorporation of this compound can influence the biodegradation rate of the polymers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.